Cas no 89424-16-8 (Ethyl (2-isopropylbenzoyl)acetate)

Ethyl (2-isopropylbenzoyl)acetate is a versatile organic compound primarily used as an intermediate in pharmaceutical and fine chemical synthesis. Its structure features an ethyl ester group and a 2-isopropylbenzoyl moiety, making it valuable for constructing complex molecules through condensation or alkylation reactions. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for research and industrial applications. Ethyl (2-isopropylbenzoyl)acetate is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals requiring tailored aromatic ketone functionalities.
Ethyl (2-isopropylbenzoyl)acetate structure
89424-16-8 structure
Product Name:Ethyl (2-isopropylbenzoyl)acetate
CAS No:89424-16-8
MF:C14H18O3
MW:234.290924549103
CID:1941354
PubChem ID:21438945
Update Time:2025-11-07

Ethyl (2-isopropylbenzoyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (2-isopropylbenzoyl)acetate
    • ethyl(2E,4Z)-5-(tri-n-butylstannyl)penta-2,4-binoate
    • CTK0E2173
    • 2,4-Pentadienoic acid, 5-(tributylstannyl)-, ethyl ester, (2E,4Z)-
    • Ethyl-(2-isopropylbenzoyl)-acetat
    • Ethyl3-(2-isopropylphenyl)-3-oxopropanoate
    • Ethyl (2-iso-propylbenzoyl)acetate
    • Ethyl(2-isopropylbenzoyl)acetate
    • DB-171141
    • 89424-16-8
    • Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
    • ethyl 3-oxo-3-(2-propan-2-ylphenyl)propanoate
    • MDL: MFCD07783544
    • Inchi: 1S/C14H18O3/c1-4-17-14(16)9-13(15)12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3
    • InChI Key: BNIRJAOCEXMVKY-UHFFFAOYSA-N
    • SMILES: O=C(CC(=O)OCC)C1C=CC=CC=1C(C)C

Computed Properties

  • Exact Mass: 234.12600
  • Monoisotopic Mass: 234.125594432Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.94590

Ethyl (2-isopropylbenzoyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659045-5g
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
89424-16-8 98%
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¥19656.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659045-10g
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
89424-16-8 98%
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¥27027.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659045-25g
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
89424-16-8 98%
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¥35126.00 2024-04-26

Additional information on Ethyl (2-isopropylbenzoyl)acetate

Ethyl (2-Isopropylbenzoyl)Acetate: A Comprehensive Overview

Ethyl (2-isopropylbenzoyl)acetate, also known by its CAS number 89424-16-8, is a compound of significant interest in the fields of organic chemistry and fragrance production. This ester derivative has garnered attention due to its unique chemical structure and versatile applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to Ethyl (2-isopropylbenzoyl)acetate.

The chemical structure of Ethyl (2-isopropylbenzoyl)acetate consists of an ethyl group attached to a benzoyl moiety, which is further substituted with an isopropyl group at the 2-position. This substitution pattern imparts distinctive electronic and steric effects, influencing the compound's reactivity and physical properties. The molecule's aromatic ring contributes to its stability and potential for use in various chemical reactions. Recent studies have explored the role of such substituted benzoyl derivatives in enhancing the bioavailability of pharmaceutical compounds.

One of the key areas where Ethyl (2-isopropylbenzoyl)acetate finds application is in the fragrance industry. Its pleasant odor profile makes it a valuable ingredient in perfumes, cosmetics, and personal care products. The compound's ability to retain its fragrance over extended periods has been highlighted in recent research, making it a preferred choice for manufacturers seeking long-lasting scent solutions.

From a synthetic perspective, Ethyl (2-isopropylbenzoyl)acetate can be synthesized through various methods, including nucleophilic acyl substitution and esterification reactions. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly production processes. For instance, the use of enzymatic catalysts has been reported to enhance reaction yields while reducing energy consumption.

The physical properties of Ethyl (2-isopropylbenzoyl)acetate are critical for its practical applications. It exhibits a melting point of approximately -30°C and a boiling point around 150°C under standard conditions. These properties make it suitable for use in both liquid and solid formulations. Additionally, its solubility characteristics in various solvents have been studied extensively, with recent findings emphasizing its compatibility with polar solvents like ethanol and acetone.

Recent research has also explored the potential of Ethyl (2-isopropylbenzoyl)acetate as a precursor in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients has been investigated, with promising results indicating improved drug absorption rates. This emerging application underscores the compound's versatility beyond traditional fragrance uses.

In terms of safety considerations, Ethyl (2-isopropylbenzoyl)acetate has been classified as non-toxic under normal handling conditions. However, prolonged exposure to high concentrations may cause mild skin irritation. Regulatory bodies have established guidelines for safe handling practices to ensure minimal occupational health risks.

The environmental impact of Ethyl (2-isopropylbenzoyl)acetate has also come under scrutiny in recent years. Studies have demonstrated that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This attribute aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, Ethyl (2-isopropylbenzoyl)acetate stands out as a multifaceted compound with applications spanning fragrance production, pharmaceuticals, and beyond. Its unique chemical properties and recent advancements in synthesis techniques continue to drive innovation across various industries. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its importance in modern chemistry.

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